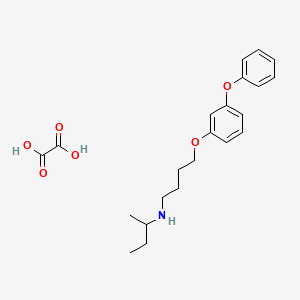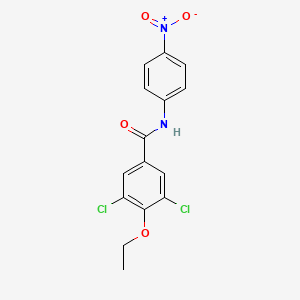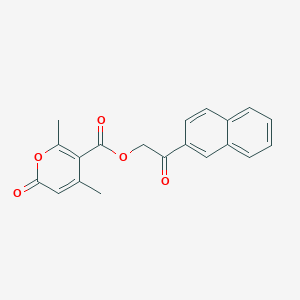
4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-methyl-2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-methyl-2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C19H15NO5S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.06709375 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Applications
Novel Approaches to Substituted Furans and Pyrroles : Furans and pyrroles are crucial in chemical synthesis, found in natural products, pharmaceutical agents, and materials. Research outlines new methods to prepare 2-substituted 3-furfurals from 3-furfural, 3-bromofuran, and 3-vinylfurans, using organolithium, Grignard, and organozinc reagents. These methods offer novel routes to heterocycles and introduce a unique oxidative rearrangement for synthesizing 2-substituted 3-furfurals and 3-formyl pyrroles, which could be pivotal in developing new pharmaceuticals and materials Kelly, Kerrigan, & Walsh, 2008.
Reactions of Benzoylheteroaroylmethanes : The reaction of benzoyl-2-furoylmethane with hydroxylamine hydrochloride yields predominantly 5-(2-furyl)-3-phenylisoxazole. This study not only corrects previous literature but also sheds light on the synthesis of benzoyl-2-thenoylmethane and benzoylpicolinoylmethane, leading to the formation of isoxazoles with potential in developing new chemical entities for various applications Mitchell & Nonhebel, 1976.
Material Science and Photophysics
Greenish Metal-lustrous Organic Crystals : The synthesis of 1-aryl-2-(2-furyl)-5-(2-thienyl)pyrroles and their reaction with tetracyanoethylene produces compounds with greenish metallic luster, showcasing unique solid-state UV–vis–NIR absorption spectra. This research opens up possibilities for the development of new materials with specific optical properties, potentially useful in electronic devices and optical materials Ogura, Ooshima, Akazome, & Matsumoto, 2006.
Solvatochromism and Crystallochromism Studies : Research into hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings has provided insights into molecular interactions in solid-state and liquid environments. The study of UV/Vis absorption spectra in various solvents contributes to our understanding of solvatochromism and crystallochromism, which are critical for designing materials with tailored optical properties El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2-(3-methylthiophen-2-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-11-6-9-26-18(11)15-14(16(21)13-5-3-8-25-13)17(22)19(23)20(15)10-12-4-2-7-24-12/h2-9,15,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRMVGBEWQRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618072-45-0 | |
| Record name | 4-(2-FUROYL)-1-(2-FURYLMETHYL)-3-HYDROXY-5-(3-METHYL-2-THIENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Butylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4040862.png)

![4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4040884.png)


![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040900.png)
![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040914.png)
![1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040923.png)
![2-[2-(3,4-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4040924.png)

![oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine](/img/structure/B4040954.png)
![N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040955.png)
![N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4040963.png)
